molecular formula C13H16O4 B564589 4-(2-Oxiranylmethoxy-d5)benzeneacetic Acid Ethyl Ester CAS No. 1189858-70-5

4-(2-Oxiranylmethoxy-d5)benzeneacetic Acid Ethyl Ester

Cat. No.: B564589
CAS No.: 1189858-70-5
M. Wt: 241.298
InChI Key: QZHLDJPUZBXUSM-FPWSDNDASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Oxiranylmethoxy-d5)benzeneacetic Acid Ethyl Ester involves the incorporation of deuterium atoms into the molecular structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction typically involves the esterification of 4-(2-Oxiranylmethoxy)benzeneacetic acid with ethanol in the presence of a deuterium source .

Industrial Production Methods

Industrial production of this compound requires stringent control of reaction conditions to ensure the incorporation of deuterium atoms. The process involves the use of high-purity deuterated reagents and solvents, along with advanced purification techniques to obtain the desired product with high isotopic purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-Oxiranylmethoxy-d5)benzeneacetic Acid Ethyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(2-Oxiranylmethoxy-d5)benzeneacetic Acid Ethyl Ester involves its interaction with molecular targets through its functional groups. The epoxide ring can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can alter the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Oxiranylmethoxy-d5)benzeneacetic Acid Ethyl Ester is unique due to its deuterium labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. The presence of deuterium atoms enhances the stability and allows for precise tracking in biochemical pathways .

Properties

IUPAC Name

ethyl 2-[4-[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methoxy]phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-2-15-13(14)7-10-3-5-11(6-4-10)16-8-12-9-17-12/h3-6,12H,2,7-9H2,1H3/i8D2,9D2,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHLDJPUZBXUSM-FPWSDNDASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(O1)([2H])C([2H])([2H])OC2=CC=C(C=C2)CC(=O)OCC)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676084
Record name Ethyl [4-({[(~2~H_3_)oxiran-2-yl](~2~H_2_)methyl}oxy)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189858-70-5
Record name Ethyl [4-({[(~2~H_3_)oxiran-2-yl](~2~H_2_)methyl}oxy)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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